molecular formula C8H10BrNO B095901 N-Acetonylpyridinium bromide CAS No. 17282-41-6

N-Acetonylpyridinium bromide

Cat. No. B095901
CAS RN: 17282-41-6
M. Wt: 216.07 g/mol
InChI Key: RBFIDROZWYVUGX-UHFFFAOYSA-M
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Description

N-Acetonylpyridinium bromide is a pyridine compound with the CAS number 17282-41-6 . It is used for research and development purposes .


Synthesis Analysis

N-Acetonylpyridinium bromide has been synthesized and structurally characterized in various studies . For instance, it has been used in the synthesis of nitrogen-bridged tricyclic derivatives of pyrrolo . A preparative method of synthesis is proposed for certain compounds .


Molecular Structure Analysis

The molecular formula of N-Acetonylpyridinium bromide is C8H10BrNO . Its molecular weight is 216.1 .


Chemical Reactions Analysis

N-Acetonylpyridinium bromide has been involved in various chemical reactions. For example, it underwent a tandem reaction of aldol condensation and 1,3-dipolar cycloaddition to form specific compounds in a single step .

Scientific Research Applications

  • Activation of Carbocations and Carboxonium Ions : N-Acetonylpyridinium salts have been used to study the activation of carbocations and carboxonium ions in reactions with benzene and superacidic CF3SO3H. This research offers insights into reaction mechanisms and intermediate formations in organic synthesis (Zhang & Klumpp, 2002).

  • Anticorrosive Properties : Studies on N-acetylmethylpyridinium bromides revealed their high anticorrosive properties for low-carbon steel in sulfuric acid solutions. This finding is significant for industrial applications involving metal protection (Yurchenko, Pogrebova, Pilipenko, & Shubina, 2006).

  • Hybrid Halobismuthates Synthesis : Research on the synthesis and properties of hybrid N-acetonylpyridinium halobismuthates indicates their potential for novel structural and chemical properties. These compounds are structurally characterized, providing insights into new materials synthesis (Buikin, Rudenko, Ilyukhin, & Kotov, 2021).

  • Synthesis of Trisubstituted Imidazoles : N-Acetonylpyridinium bromide derivatives have been used as catalysts in the solvent-free synthesis of trisubstituted imidazoles, demonstrating their utility in green chemistry applications (Sonyanaik, Ashok, Rambabu, Ravi, Kurumanna, Madhu, & Sakram, 2018).

  • Bromination Reactions : The compound has been studied in the context of bromination reactions, offering insights into the properties of N-bromo-compounds and the formation of complex bromine-containing structures (Gibson, 1963).

  • Catalysis in Suzuki Coupling Reactions : Research demonstrates the use of poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in Suzuki coupling reactions. This showcases its potential as a catalyst in organic synthesis (Ren & Meng, 2008).

Safety And Hazards

N-Acetonylpyridinium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-pyridin-1-ium-1-ylpropan-2-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFIDROZWYVUGX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938217
Record name 1-(2-Oxopropyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetonylpyridinium bromide

CAS RN

17282-41-6
Record name Pyridinium, 1-(2-oxopropyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17282-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Oxopropyl)pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Oxopropyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-oxopropyl)pyridinium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PA Buikin, AY Rudenko, AB Ilyukhin… - Russian Journal of …, 2021 - Springer
… When compound I was synthesized with the use of N-acetonylpyridinium bromide instead … N-acetonylpyridinium bromide used for synthesis with ω-bromo-N-acetonylpyridinium bromide…
Number of citations: 6 link.springer.com
J Hu, X Jiang, T He, J Zhou, Y Hu, H Hu - Journal of the Chemical …, 2001 - pubs.rsc.org
… However, 2-acetyl-N-phenacylpyridinium bromide (13) or 2-benzoyl-N-acetonylpyridinium bromide (16) underwent a tandem reaction of aldol condensation and 1,3-dipolar …
Number of citations: 5 pubs.rsc.org
AR Katritzky, SA Belyakov, Y Fang, JS Kiely - Tetrahedron letters, 1998 - Elsevier
… addition/annulation reactions of a polymer-bound N-acetonylpyridinium bromide and an ct,13-… The resin bound N-acetonylpyridinium bromide is used in excess to drive the reaction to …
Number of citations: 38 www.sciencedirect.com
Y Zhang, DA Klumpp - Tetrahedron letters, 2002 - Elsevier
… When N-acetonylpyridinium bromide (20) is reacted with C 6 H 6 and TfOH, the condensation product (22) is formed as the only product in 95% yield (Eq. (4)). Product 22 can also be …
Number of citations: 17 www.sciencedirect.com
AV Aksenov, NA Arutiunov, NK Kirilov… - Organic & …, 2021 - pubs.rsc.org
… Interestingly, reactions involving N-acetonylpyridinium bromide 1c were accompanied by partial aerobic oxidation leading to the formation of 1-nitroindolizine derivatives 6cb and 6cc …
Number of citations: 13 pubs.rsc.org
YD Wang, DH Boschelli, S Johnson, E Honores - Tetrahedron, 2004 - Elsevier
… Following the route used to prepare 13f, 13h was obtained from ortho-aminobenzaldehyde (388 mg, 3.21 mmol) and N-acetonylpyridinium bromide (762 mg, 3.53 mmol) as a off-white …
Number of citations: 56 www.sciencedirect.com
Y Wu, SL Hsu, C Honeker, DJ Bravet… - The Journal of …, 2012 - ACS Publications
… ), tetrabutylphosphonium hexafluorophosphate (NAp-1), ethyltriphenylphosphonium bromide (NAp-2), n-heptyltriphenylphosphonium bromide (NAp-3), N-acetonylpyridinium bromide (…
Number of citations: 103 pubs.acs.org
CB Miao, ML Chen, XQ Sun, HT Yang - Synthesis, 2019 - thieme-connect.com
… The reaction of N-acetonylpyridinium bromide, 1-(benzotriazol-1-yl)propan-2-one, or 2-fluoro-β-ketoesters with enones led to the formation of 3,5- or 3,4,5-substituted phenols.[8`] [b] [c] […
Number of citations: 8 www.thieme-connect.com

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